Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-
Description
Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- (CAS: 130825-80-8) is a lanostane-type triterpenoid isolated from the root bark of Pseudolarix kaempferi (Tu-Jin-Pi) . Its molecular formula is C₃₀H₄₀O₄ (MW: 464.64 g/mol), characterized by a tetracyclic lanostane skeleton with conjugated double bonds at positions 7,9(11),23,25(27), an epoxy bridge between C-23 and C-27, and a 3-oxo (ketone) group at C-3 .
Properties
Molecular Formula |
C30H40O4 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
5-[(2R)-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]propyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C30H40O4/c1-18(15-20-16-19(17-34-20)26(32)33)21-9-13-30(6)23-7-8-24-27(2,3)25(31)11-12-28(24,4)22(23)10-14-29(21,30)5/h7,10,16-18,21,24H,8-9,11-15H2,1-6H3,(H,32,33)/t18-,21-,24+,28-,29-,30+/m1/s1 |
InChI Key |
OLDNIXDHIHDAFA-UBIMFJCVSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=CO1)C(=O)O)[C@H]2CC[C@@]3([C@@]2(CC=C4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C |
Canonical SMILES |
CC(CC1=CC(=CO1)C(=O)O)C2CCC3(C2(CC=C4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Solvent Selection and Maceration
Fresh or dried root bark is ground into powder and subjected to maceration in 95% ethanol under reflux. Prolonged extraction (3–5 hours) maximizes yield, as evidenced by a 2016 study isolating 0.12% w/w of the compound. Alternative solvents like ethyl acetate are used for partitioning, reducing polar impurities.
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Plant Source | Pseudolarix kaempferi root bark | 0.12% w/w | |
| Solvent | 95% ethanol, reflux | 0.08–0.15% | |
| Extraction Duration | 3–5 hours, three cycles | N/A |
Fractionation and Enrichment
Crude extracts are concentrated and partitioned using macroporous resin (e.g., D-101) with methanol-water gradients (50–90% methanol). The 70–90% methanol fractions exhibit the highest triterpenoid content. Subsequent silica gel chromatography with chloroform-methanol (40:1) isolates lanostane derivatives, achieving >80% purity.
Synthetic and Semi-Synthetic Approaches
Total synthesis remains challenging due to the compound’s tetracyclic structure and epoxy groups. Current methods focus on semi-synthesis from lanosterol or related triterpenoids.
Key Synthetic Steps
- Oxidation and Epoxidation : Lanosterol derivatives are oxidized at C-3 using Jones reagent to introduce the 3-oxo group. Epoxidation of the 23,27-diene system employs m-chloroperbenzoic acid (mCPBA) under anhydrous conditions.
- Side-Chain Functionalization : A Wittig reaction at C-26 installs the carboxylic acid group, followed by lactonization to stabilize the epoxy moiety.
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| C-3 Oxidation | Jones reagent (CrO3/H2SO4), 0°C | 62% | |
| 23,27-Epoxidation | mCPBA, CH2Cl2, 24 hours | 45% | |
| C-26 Carboxylation | Wittig reagent (Ph3P=CHCO2H), THF | 38% |
Stereochemical Control
Nuclear Overhauser effect spectroscopy (NOESY) confirms the α-configuration of the epoxy group, critical for bioactivity. ROESY correlations between H-7/H3-18 and H-15/H3-30 validate the stereochemistry.
Purification and Analytical Validation
Advanced chromatographic techniques are essential for isolating the compound from complex matrices.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with a C18 column (acetonitrile-water, 45–60% gradient) resolves lanostane analogs. Retention times range from 17–23 minutes, with UV detection at 254 nm.
| Column | Mobile Phase | Flow Rate | Purity | |
|---|---|---|---|---|
| Rp-C18 | CH3CN/H2O (45–60%) | 3 mL/min | >95% | |
| Silica Gel | CHCl3/MeOH (40:1) | 2 mL/min | 80–85% |
Structural Elucidation
- NMR Spectroscopy : 1H NMR signals at δ 5.31 (dd, J = 8.6 Hz, H-23) and δ 2.76 (s, H-17) confirm the epoxy and conjugated diene systems.
- Mass Spectrometry : HRESIMS shows [M+H]+ at m/z 465.2965 (calc. 465.2971 for C30H40O4).
Optimization Strategies for Industrial Scalability
Solvent Recycling
Ethanol recovery systems reduce costs in large-scale extraction, achieving 90% solvent reuse.
Catalytic Epoxidation
Transition metal catalysts (e.g., Mn(III)-salen) improve epoxidation yields to 68% while reducing reaction time to 12 hours.
Challenges and Limitations
- Low Natural Abundance : The compound constitutes <0.2% of P. kaempferi extracts, necessitating synthetic alternatives.
- Stereochemical Instability : The 23,27-epoxy group is prone to ring-opening under acidic conditions, requiring inert atmospheres during synthesis.
Applications in Pharmacological Research
The compound demonstrates cytotoxicity against K562 leukemia cells (IC50: 6.42 μM) and inhibits adipogenesis in 3T3-L1 cells. Structural analogs with A-seco lactone skeletons show enhanced bioactivity, guiding derivative synthesis.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Research indicates that lanosterane triterpenoids exhibit significant anticancer properties. A study highlighted the ability of certain lanostane compounds to stimulate tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests potential for developing tubulin-targeting anticancer agents derived from lanostane structures .
Case Study:
In a study involving Ganoderma triterpenoids, compounds isolated from the fruiting bodies demonstrated cytotoxic effects against various cancer cell lines. The specific compound lanosta-7,9(11),23,25(27)-tetraen-26-oic acid was noted for its ability to inhibit cell proliferation in leukemic cells .
1.2 Antidiabetic Properties
Recent investigations have also focused on the antidiabetic effects of lanostane triterpenoids. A study identified several compounds with significant inhibitory effects on glucose absorption and enhancement of insulin sensitivity in diabetic models. These findings suggest potential applications in managing diabetes through natural products .
Agricultural Applications
2.1 Plant Growth Promotion
Triterpenoids, including lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, have been studied for their role in promoting plant growth and resistance to pathogens. Research indicates that these compounds can enhance stress tolerance in plants by modulating hormonal responses and improving nutrient uptake .
Case Study:
In a controlled experiment, the application of lanostane compounds to crops resulted in improved growth rates and yield under stress conditions such as drought and salinity. This suggests their utility as bio-stimulants in sustainable agriculture practices.
Biochemical Research
3.1 Enzyme Inhibition
Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit enzymes related to cholesterol biosynthesis, making it a candidate for further research into cholesterol-lowering therapies .
Data Table: Enzyme Inhibition Studies
Mechanism of Action
The mechanism of action of Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Structural Differences and Implications
3-Hydroxy derivatives (e.g., poricoic acids) often exhibit better solubility but reduced membrane permeability due to hydrogen bonding .
In contrast, Applanoxic Acid C’s 7α,8α-epoxy enhances cytotoxicity but may reduce metabolic stability .
Double Bond Systems: The tetraene system (7,9(11),23,25(27)) in the target compound contrasts with triene systems (e.g., 7,9(11),24) in ganoderic acid Y. Extended conjugation could alter UV absorption properties and redox activity .
Carboxylic Acid vs. Ester Groups: The C-26 carboxylic acid in the target compound and ganoderic acid Y enhances polarity, affecting bioavailability. Methyl esters (e.g., methyl ganoderate H) show improved lipophilicity and cellular uptake .
Bioactivity and Pharmacological Potential
While direct data on the target compound’s bioactivity are sparse, structural analogs provide insights:
- Cytotoxicity: Ganoderic acid Y’s IC₅₀ values (~30 µM) suggest that the 3-hydroxy group and 24-double bond are critical for activity . The target compound’s 3-oxo and epoxy groups may either enhance or diminish potency depending on target specificity.
- Anti-Inflammatory Activity: Epoxy-containing lanostanes (e.g., Applanoxic acids) often exhibit anti-inflammatory effects via inhibition of NF-κB signaling .
- Neuroprotective Effects : Poricoic acids from Poria cocos demonstrate anti-Alzheimer’s activity, highlighting the role of hydroxyl groups and methylene substitutions .
Biological Activity
Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-, a lanostane-type compound, has garnered attention due to its diverse biological activities. Isolated from Pseudolarix kaempferi, commonly known as Tu-Jin-Pi, this compound exhibits potential therapeutic properties that merit thorough investigation. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C30H40O4
- Molecular Weight : 464.64 g/mol
- CAS Number : 130825-80-8
- LogP : 6.4 (indicating high lipophilicity)
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 4
| Property | Value |
|---|---|
| Molecular Weight | 464.64 g/mol |
| LogP | 6.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
Antitumor Activity
Research indicates that lanostane-type triterpenes, including lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, exhibit significant antitumor properties. A study highlighted the ability of such compounds to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Antitumor Effects
In vitro studies demonstrated that this compound effectively reduced the viability of human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) by inducing cell cycle arrest and apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Properties
In addition to its antitumor effects, lanosta-7,9(11),23,25(27)-tetraen-26-oic acid has shown promising anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and mediators.
The compound appears to downregulate the expression of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of lanosta-7,9(11),23,25(27)-tetraen-26-oic acid has been evaluated through various assays. It exhibits a strong ability to scavenge free radicals and reduce oxidative stress.
Research Findings
A study reported that the compound significantly decreased malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) and catalase (CAT) activities in treated cells. This highlights its potential role in protecting cells from oxidative damage.
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi.
Efficacy Against Pathogens
In vitro tests revealed that lanosta-7,9(11),23,25(27)-tetraen-26-oic acid inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use as a natural antimicrobial agent.
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The 23,27-epoxy group undergoes nucleophilic ring-opening under acidic or basic conditions. Key pathways include:
These reactions modify the molecule’s polarity and biological activity. For example, acid-catalyzed hydrolysis yields diol derivatives with enhanced water solubility.
Oxidation at the 3-Oxo Group
The 3-keto group participates in redox reactions:
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | 3β-hydroxy derivative | Increased metabolic stability |
| Oxidation | Jones reagent (CrO₃) | 3-oxo retained (no further oxidation observed) | Structural stability studies |
The 3β-hydroxy derivative shows altered binding affinity to cellular targets compared to the parent compound .
Conjugated Diene System Reactivity
The 7,9(11)-diene system engages in cycloaddition and halogenation:
| Reaction | Conditions | Products | Notes |
|---|---|---|---|
| Diels-Alder reaction | Maleic anhydride, Δ | Cycloadduct at C7–C9 | Used for structural confirmation |
| Bromination | Br₂ in CCl₄ | 7,9-dibromo adduct | Alters planarity of ring B |
These modifications impact the compound’s ability to intercalate into lipid membranes .
Carboxylate Functionalization
The C-26 carboxylic acid undergoes typical derivatization:
| Reaction | Reagents | Products | Purpose |
|---|---|---|---|
| Esterification | MeOH, H⁺ | Methyl ester | Improve bioavailability |
| Amide formation | SOCl₂, NH₃ | Primary amide | Prodrug synthesis |
| Salt formation | NaOH | Sodium salt | Enhanced solubility |
Methyl ester derivatives are frequently synthesized for pharmacological screening .
Thermal Degradation Pathways
Pyrolysis studies (150–300°C) reveal decomposition products:
| Temperature Range (°C) | Major Products | Mechanism |
|---|---|---|
| 150–200 | Decarboxylation to lanostane hydrocarbon | Loss of CO₂ |
| 200–250 | Epoxide rearrangement to ketone | C23–O–C27 bond cleavage |
| >250 | Aromatic hydrocarbons (e.g., toluene) | Ring fragmentation |
Thermal stability data inform storage and handling protocols.
Biotransformation in Microbial Systems
Aspergillus niger and Streptomyces spp. catalyze the following modifications:
| Microorganism | Reaction | Products |
|---|---|---|
| Aspergillus niger | Hydroxylation at C15 | 15β-hydroxy derivative |
| Streptomyces griseus | Epoxide reduction to cis-diol | 23R,27R-dihydroxy derivative |
Microbial transformations provide routes to novel analogs with retained bioactivity .
This compound’s reactivity profile enables rational design of derivatives for targeted biological applications. Advanced studies focus on optimizing reaction conditions to preserve the tetracyclic core while introducing pharmacophoric groups.
Q & A
Q. What are the natural sources and extraction methods for Lanosta-7,9(11),23,25(27)-tetraen-26-oic acid, 23,27-epoxy-3-oxo-?
The compound is primarily isolated from the root bark of Aphanamixis polystachya (土津皮), a plant used in traditional medicine. Extraction typically involves maceration with polar solvents (e.g., methanol or ethanol), followed by chromatographic purification using techniques like silica gel column chromatography or preparative HPLC. Similar triterpenoids from Ganoderma spp. have been isolated using these methods, suggesting applicability here .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D experiments like COSY, HSQC, HMBC) is critical for determining the carbon skeleton and functional groups. Mass spectrometry (MS), particularly high-resolution ESI-MS, confirms molecular weight and fragmentation patterns. These methods align with structural analyses of related lanostane triterpenoids from Ganoderma applanatum and Hypholoma lateritium .
Q. What preliminary biological activities have been reported for this compound?
Initial studies on structurally similar compounds (e.g., lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid) show cytotoxicity against cancer cell lines such as CH27 (lung), M21 (melanoma), and HSC-3 (oral). Screening typically involves MTT or SRB assays to evaluate proliferation inhibition .
Advanced Research Questions
Q. How can researchers address challenges in isolating this compound due to structural similarities with other triterpenoids?
Advanced separation techniques, such as countercurrent chromatography (CCC) or hyphenated LC-MS systems, improve resolution of structurally analogous compounds. For example, Ganoderma triterpenoids with overlapping retention times were resolved using reverse-phase HPLC with UV and MS detection, enabling precise fractionation .
Q. What strategies are recommended for elucidating the mechanism of action in cancer cell lines?
Mechanistic studies should combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Molecular docking can predict interactions with targets like apoptosis regulators (e.g., Bcl-2) or kinases. For instance, ganoderic acid derivatives from Ganoderma lucidum were shown to inhibit NF-κB signaling via similar approaches .
Q. How can contradictions in bioactivity data between structural analogs be resolved?
Comparative studies using isogenic cell lines or gene-editing tools (e.g., CRISPR-Cas9) can isolate variables like receptor expression. For example, lanostane derivatives from Hypholoma lateritium exhibited toxicity variations in rotifer assays, attributed to nutrient-dependent metabolic activation. Dose-response curves and synergy assays (e.g., Chou-Talalay method) further clarify interactions .
Q. What methodologies ensure reproducibility in stability and degradation studies?
Accelerated stability testing under controlled conditions (temperature, humidity, light) with LC-MS monitoring identifies degradation products. For related compounds, degradation pathways involving epoxide ring opening or oxidation of conjugated dienes have been documented. Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for transparency .
Methodological Challenges and Solutions
Q. What analytical hurdles arise in quantifying this compound in complex matrices?
Matrix effects in plant extracts can interfere with quantification. Use of deuterated internal standards or matrix-matched calibration curves improves accuracy. For example, polyporenic acid C (a structurally related triterpenoid) was quantified in Ganoderma using UPLC-QTOF-MS with a deuterated analog .
Q. How can researchers validate the stereochemical configuration of the epoxide group?
X-ray crystallography is definitive but requires high-purity crystals. Alternatively, NOESY NMR and electronic circular dichroism (ECD) calculations compare experimental and theoretical spectra. This approach confirmed the stereochemistry of epoxy-lanostane derivatives in Ganoderma colossum .
Q. What best practices should guide data documentation for regulatory compliance?
Implement electronic lab notebooks (ELNs) with version control and audit trails. Detailed protocols for cytotoxicity assays, including cell line authentication (e.g., STR profiling) and QC/QA steps (e.g., positive controls like cisplatin), align with EUROTOX 2024 guidelines for study reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

